3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one chemical properties
3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one .
Core Scaffold Analysis for Drug Discovery
Executive Summary
In the modern pursuit of "escaping flatland" in medicinal chemistry, spirocyclic scaffolds have emerged as critical tools for increasing fraction sp3 (Fsp3) character while maintaining low molecular weight. 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one represents a sophisticated building block that combines a rigid spiro[3.5]nonane core with two orthogonal handles: a reactive cyclobutanone for diversification and a masked hydroxyl group (tert-butoxy) for polarity tuning. This guide analyzes its physicochemical profile, validated synthetic routes, and reactivity logic for high-throughput library generation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound is a bicyclic spiro-ether containing a four-membered cyclobutanone ring fused to a six-membered tetrahydropyran ring.
| Property | Data |
| IUPAC Name | 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one |
| Molecular Formula | C₁₂H₂₀O₃ |
| Molecular Weight | 212.29 g/mol |
| CAS Number (Alcohol Precursor) | 2126144-29-2 (Refers to 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol) |
| Core Scaffold CAS | 1473422-93-3 (Refers to 7-oxaspiro[3.5]nonan-1-one) |
| Predicted LogP | 1.8 – 2.2 (Lipophilic, suitable for CNS penetration) |
| H-Bond Acceptors | 3 (Ketone O, Ether O, Pyran O) |
| Stereochemistry | The C1-ketone is achiral, but reduction creates C1/C3 cis/trans isomers.[1][2][3][4] |
Structural Significance[1]
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The 7-Oxa Position: The oxygen atom in the 6-membered ring (position 7) lowers lipophilicity (LogD) compared to the carbocyclic spiro[3.5]nonane, improving metabolic stability and water solubility.
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The 3-tert-Butoxy Group: Acts as a lipophilic "cap" that improves solubility in organic solvents during synthesis. It serves as a latent hydroxyl group, unmasked by acidic hydrolysis.
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Vectorality: The spiro-fusion creates a 90° angle between the rings, projecting substituents into defined 3D vectors unavailable to flat aromatic scaffolds.
Synthetic Methodology: The Ketene [2+2] Route
The most authoritative route to 3-alkoxycyclobutanones involves the [2+2] cycloaddition of a ketene with a vinyl ether. For this spiro system, the ketene is generated exocyclically from the tetrahydropyran ring.
Reaction Logic
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Ketene Generation: An acid chloride derivative of tetrahydropyran is treated with a base (triethylamine) to eliminate HCl, generating a transient exocyclic ketene.
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[2+2] Cycloaddition: The electron-rich tert-butyl vinyl ether attacks the electrophilic central carbon of the ketene.
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Regioselectivity: Electronic polarization dictates that the oxygenated carbon of the vinyl ether bonds beta to the carbonyl, exclusively yielding the 3-substituted isomer rather than the 2-substituted one.
Detailed Protocol
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Step 1: Dissolve tetrahydropyran-4-carbonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM).
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Step 2: Add tert-butyl vinyl ether (5.0 eq) to act as both reactant and trapping agent.
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Step 3: Add Triethylamine (Et₃N, 1.2 eq) dropwise at 0°C. The mixture will turn yellow/orange as the ketene forms and reacts.
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Step 4: Reflux for 12–24 hours to drive the cycloaddition to completion.
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Step 5: Aqueous workup (NaHCO₃ wash) and silica gel chromatography (Hexane/EtOAc) yields the target ketone.
Figure 1: The regioselective [2+2] ketene cycloaddition pathway used to construct the 1,3-disubstituted spiro-cyclobutanone core.
Reactivity & Functionalization[8]
The utility of 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-one lies in its orthogonal reactivity . The ketone (C1) and the protected alcohol (C3) can be manipulated independently.
A. The Cyclobutanone Handle (C1)
The strain of the four-membered ring (~26 kcal/mol) makes the ketone highly reactive toward nucleophiles, often more so than cyclohexanones.
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Reductive Amination:
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Reaction: Ketone + Primary/Secondary Amine + NaBH(OAc)₃.
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Outcome: Formation of 1-amino-spiro[3.5]nonanes.
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Stereochemistry: Hydride attack typically occurs from the less hindered face, often yielding a mixture of cis and trans isomers (relative to the C3-butoxy group) which are separable by HPLC.
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Ring Expansion (Baeyer-Villiger):
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Reaction: Treatment with m-CPBA or BF₃·OEt₂/H₂O₂.
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Outcome: Expansion to a spiro-lactone (gamma-lactone).
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Utility: Access to spiro-furanone scaffolds found in natural products.
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Gem-Difluorination:
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Reaction: Treatment with DAST or Deoxo-Fluor.
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Outcome: 1,1-difluoro-3-(tert-butoxy)-7-oxaspiro[3.5]nonane.
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Utility: Lowers pKa of neighboring groups and blocks metabolic oxidation at the C1 position.
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B. The tert-Butoxy Handle (C3)
The tert-butyl ether is stable to basic and nucleophilic conditions (e.g., Grignard, hydride reduction) but labile to acid.
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Deprotection:
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Conditions: Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.
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Outcome: Unmasking of the secondary alcohol: 3-hydroxy-7-oxaspiro[3.5]nonan-1-one .
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Strategic Value: This alcohol can then be alkylated, acylated, or converted to a leaving group (mesylate) for displacement, allowing the introduction of a second diversity element after the ketone has been reacted.
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Figure 2: Divergent synthesis capabilities. The ketone allows immediate library expansion, while the tert-butoxy group acts as a protected handle for late-stage modification.
Applications in Medicinal Chemistry
Bioisosterism
This scaffold serves as a spatially defined bioisostere for:
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4-Substituted Cyclohexanones: It adds rigidity and changes the exit vector of substituents.
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Gem-dimethyl groups: The spiro-cycle can replace a gem-dimethyl group to restrict conformation and block metabolic hot spots.[5]
Fsp3 and Solubility
Replacing flat aromatic spacers (like phenyl or pyridine) with the 3-(tert-butoxy)-7-oxaspiro[3.5]nonane core significantly increases the Fsp3 score. The ether oxygen at position 7 disrupts the lipophilicity of the carbocycle, generally improving aqueous solubility and reducing non-specific binding (LogD modulation).
Safety and Handling
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Hazards: As a ketone, it may cause eye and skin irritation. The tert-butyl vinyl ether used in synthesis is flammable and potentially peroxide-forming.
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The tert-butoxy group is acid-sensitive; avoid exposure to acidic fumes during storage.
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Stability: The cyclobutanone ring is strained but kinetically stable at room temperature. Avoid temperatures >100°C without solvent, as thermal decomposition or polymerization may occur.
References
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Synthesis of Spirocyclic Ketones: Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link (Provides foundational logic for spiro-ether synthesis and properties).
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Ketene [2+2] Cycloaddition: Snider, B. B. (1988). "Intramolecular [2+2] Cycloadditions of Ketenes." Chemical Reviews. Link (Mechanistic basis for the synthesis protocol).
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Spiro Scaffolds in Drug Design: Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link (Review of spiro[3.5] systems).
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Alcohol Derivative Identity: PubChem. "Rac-(1s,3r)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol (CAS 2126144-29-2)." Link (Confirmation of the stable alcohol precursor).
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Core Scaffold Identity: PubChem. "7-Oxaspiro[3.5]nonan-1-one (CAS 1473422-93-3)." Link (Reference for the parent scaffold).
Sources
- 1. PubChemLite - Rac-(1s,3r)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol (C12H22O3) [pubchemlite.lcsb.uni.lu]
- 2. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
